1-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold with demonstrated pharmacological relevance, including kinase inhibition and anticancer activity . Its structure features a 1H-pyrazolo[3,4-d]pyrimidine core substituted at the 1-position with a 4-chloro-2-methylphenyl group and at the 4-position with a piperidine-4-carboxamide moiety.
Properties
Molecular Formula |
C18H19ClN6O |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
1-[1-(4-chloro-2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C18H19ClN6O/c1-11-8-13(19)2-3-15(11)25-18-14(9-23-25)17(21-10-22-18)24-6-4-12(5-7-24)16(20)26/h2-3,8-10,12H,4-7H2,1H3,(H2,20,26) |
InChI Key |
NFQPNXKQDJLBIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)N4CCC(CC4)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide typically involves multiple stepsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production while maintaining the quality of the final product .
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Core
The pyrazolo[3,4-d]pyrimidine scaffold facilitates substitution reactions at electrophilic positions. Key modifications include:
The 4-chloro group on the pyrimidine ring (from initial synthesis steps) is highly reactive toward nucleophiles like amines, enabling structural diversification .
Functionalization of the Piperidine Carboxamide
The piperidine-4-carboxamide moiety participates in:
Acylation and Sulfonylation
-
Reagents : Sulfonyl chlorides (e.g., benzenesulfonyl chloride), acyl chlorides
-
Conditions : Triethylamine, dichloromethane (0–5°C → RT)
-
Products : N-sulfonyl or N-acyl derivatives (enhanced lipophilicity) .
Hydrolysis
Esterification
-
Reagents : Methanol/HCl, Δ
-
Product : Methyl ester derivatives (intermediates for further coupling) .
Aryl Ring Modifications
The 4-chloro-2-methylphenyl group undergoes:
| Reaction | Reagents | Outcome | Application |
|---|---|---|---|
| Dehalogenation | H₂/Pd-C, EtOH | Removal of chloro group | Toxicity reduction |
| Electrophilic Substitution | HNO₃/H₂SO₄ | Nitro derivatives (precursors for amines) | Bioactivity modulation |
The methyl group at position 2 sterically hinders para-substitution but allows ortho-functionalization under directed metallation .
Ring-Opening and Rearrangement Reactions
Under strongly acidic or basic conditions:
-
Pyrimidine Ring Cleavage : HCl/Δ → pyrazole-3-carboxamide intermediates .
-
Piperidine Ring Expansion : BF₃·Et₂O catalysis → azepane analogs (rare, requires specific steric conditions) .
Pharmacological Derivatization Pathways
The compound’s bioactivity is tuned via:
-
Kinase Inhibition : Phosphorylation of the carboxamide oxygen (e.g., ATP-competitive binding) .
-
Prodrug Synthesis : Esterification of the carboxamide to improve bioavailability .
Key Reaction Data Table
| Reaction Site | Transformation | Yield Range | Key Citations |
|---|---|---|---|
| Pyrimidine C4 | Cl → NHalkyl/aryl | 65–85% | |
| Piperidine carboxamide | CONH₂ → COOR/COSR₂ | 70–92% | |
| Aryl chloro group | Cl → H/NO₂/NHR | 50–78% |
Mechanistic Insights
-
Nucleophilic Aromatic Substitution : The electron-deficient pyrimidine core accelerates displacement of the 4-chloro group by amines .
-
Steric Effects : The 2-methylphenyl group directs electrophiles to the para position of the pyrimidine ring .
-
Solvent Dependence : Polar aprotic solvents (DMF, DMSO) enhance reaction rates for SNAr pathways .
This compound’s synthetic flexibility makes it a versatile scaffold for drug discovery, particularly in kinase-targeted therapies .
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the potential of this compound in cancer therapy. Preliminary investigations indicate significant cytotoxicity against several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (lung) | 12.5 |
| MCF-7 (breast) | 15.0 |
These results suggest that the compound may inhibit tumor cell proliferation by modulating signaling pathways involved in cell growth and survival. The anticancer activity is attributed to its ability to interfere with key cellular processes, making it a candidate for further development as an anticancer agent.
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies show that derivatives of pyrazolo[3,4-d]pyrimidine can inhibit pro-inflammatory cytokines, thereby reducing inflammation. In a pharmacological screening, compounds similar to this one exhibited lower ulcerogenic activity than Diclofenac®, indicating a favorable safety profile . The mechanism may involve the inhibition of specific inflammatory pathways, which warrants further investigation into its therapeutic potential in treating inflammatory diseases.
Antimicrobial Activity
Emerging evidence suggests that this compound may possess antimicrobial properties. Some derivatives have demonstrated efficacy against various bacterial strains, making them potential candidates for developing new antibiotics. The exact mechanisms remain under investigation, but it is hypothesized that the pyrazolo[3,4-d]pyrimidine structure contributes to this activity by disrupting bacterial growth and replication processes.
Case Studies and Research Insights
- Case Study on Anticancer Activity : A study conducted by Abd El-Salam et al. focused on synthesizing and evaluating new pyrazolo[3,4-d]pyrimidine derivatives for their anti-inflammatory and anticancer properties. The results indicated that these compounds exhibited promising activity against cancer cell lines and could serve as templates for future drug development .
- Inflammation Model : In another study involving carrageenan-induced edema in rats, the tested compounds showed significant reduction in swelling compared to controls, reinforcing their potential as anti-inflammatory agents .
- Antimicrobial Testing : Research conducted on various derivatives indicated that some exhibited considerable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum antimicrobial effect that could be harnessed in clinical settings.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of cyclin-dependent kinase 2 (CDK2), a key enzyme involved in cell cycle regulation. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex, which plays a crucial role in the progression of the cell cycle .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are often modified at the 1- and 4-positions to optimize pharmacokinetic and pharmacodynamic properties. Below is a detailed comparison with key analogs:
Substituent Variations at the 1-Position
- 1-(4-Chlorobenzyl)-4-(4-phenylpiperazinyl)-1H-pyrazolo[3,4-d]pyrimidine (): Structure: 4-Chlorobenzyl group at the 1-position and 4-phenylpiperazine at the 4-position. Key Difference: The phenylpiperazine moiety enhances solubility but may reduce blood-brain barrier penetration compared to the carboxamide group in the target compound.
- 1-(4-Chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl Derivatives (): Example: K405-4354 (1-[1-(2,5-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide). Structure: 2,5-Dimethylphenyl substituent at the 1-position.
Substituent Variations at the 4-Position
1-(4-Chlorobenzyl)-4-(3,5-dimethylpiperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine ():
- Structure : 3,5-Dimethylpiperidine at the 4-position.
- Activity : The dimethylpiperidine group introduces conformational rigidity, which may enhance binding to hydrophobic pockets in enzymes or receptors .
- Key Difference : Lacks the carboxamide group, reducing hydrogen-bonding capacity compared to the target compound.
1-(1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxamide ():
Functional Group Additions
- Bisarylureas with Pyrazolo[3,4-d]pyrimidine Scaffold (): Example: 1-(4-((1H-Pyrazolo[3,4-d]pyrimidin-4-yl)oxy)phenyl)-3-(3-nitrophenyl)urea. Structure: Urea-linked aryl groups at the 4-position. Activity: Pan-RAF inhibitors with IC50 values in the nanomolar range; the urea group facilitates strong hydrogen bonding with kinase active sites . Key Difference: The urea linker confers distinct binding kinetics compared to the carboxamide in the target compound.
Comparative Data Table
Research Findings and Trends
- Synthetic Accessibility : The target compound’s 4-chloro-2-methylphenyl group is introduced via nucleophilic substitution or Suzuki coupling, while the carboxamide is added via piperidine functionalization .
- Bioactivity Trends: Piperazine/piperidine derivatives (e.g., ) show GPCR modulation, whereas carboxamide derivatives () are prioritized for kinase targeting. Urea-linked compounds () exhibit superior kinase inhibition due to dual hydrogen-bond donor capacity.
- Pharmacokinetic Considerations : The 4-chloro-2-methylphenyl group in the target compound likely enhances metabolic stability compared to simpler alkyl or benzyl substituents .
Biological Activity
1-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluation, and the mechanisms underlying its pharmacological properties.
Chemical Characteristics
The compound is characterized by the following chemical properties:
| Property | Value |
|---|---|
| Molecular Weight | 372.86 g/mol |
| Molecular Formula | C18H21ClN6O |
| LogD | 3.4763 |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
| Polar Surface Area | 58.006 Ų |
These properties suggest a moderate lipophilicity and potential for membrane permeability, which are critical for bioactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The pyrazole core has been associated with various biological activities, particularly in cancer therapy. For instance, compounds containing this scaffold have shown efficacy against multiple cancer cell lines:
- Lung Cancer
- Breast Cancer (MDA-MB-231)
- Colorectal Cancer
- Prostate Cancer
The mechanism of action often involves the inhibition of specific kinases that are crucial for cancer cell proliferation and survival. For example, compounds derived from this structure have demonstrated inhibition of cyclin-dependent kinases (CDKs), which play a pivotal role in cell cycle regulation .
Antibacterial and Anti-inflammatory Activities
In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines have exhibited antibacterial and anti-inflammatory activities. Studies have shown that these compounds can inhibit bacterial growth and modulate inflammatory pathways, making them candidates for treating infections and inflammatory diseases .
Case Studies
A notable study evaluated the compound's in vitro activity against various human tumor cell lines. The results indicated significant antiproliferative effects with IC50 values in the low micromolar range for several cancer types. Furthermore, in vivo studies demonstrated tumor reduction in xenograft models, reinforcing the compound's therapeutic potential .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the piperidine ring and variations in substituents on the pyrazolo[3,4-d]pyrimidine core have been explored to enhance potency and selectivity. For instance:
- Substituting different halogens or alkyl groups on the aromatic ring has shown to affect binding affinity to target enzymes.
- Altering the piperidine substituent can influence pharmacokinetic properties such as absorption and metabolism.
Q & A
Q. What synthetic routes are recommended for synthesizing 1-[1-(4-chloro-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide, and how can reaction conditions be optimized?
A common approach involves coupling pyrazolo[3,4-d]pyrimidine scaffolds with substituted piperidine moieties. For example, pyrazolo[3,4-d]pyrimidin-4-one intermediates (e.g., 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol) can be synthesized via refluxing ethyl 5-amino-1-phenylpyrazole-4-carboxylate in formamide, followed by chlorination and substitution with piperidine derivatives . Optimization includes:
Q. What analytical methods are critical for characterizing this compound and verifying its purity?
- NMR spectroscopy : Confirm regiochemistry of substitutions (e.g., pyrazole C-3 vs. C-4 positions) and piperidine ring conformation .
- HPLC : Assess purity (≥99%) using C18 columns with acetonitrile/water gradients .
- Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion at m/z ~435) .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis due to potential release of HCl gas during chlorination steps .
- Waste disposal : Segregate halogenated organic waste and coordinate with certified hazardous waste handlers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the optimization of kinase inhibitory activity in pyrazolo[3,4-d]pyrimidine derivatives?
- Core modifications : Introduce electron-withdrawing groups (e.g., 4-chloro-2-methylphenyl) at the pyrazole N-1 position to enhance FLT3/VEGFR2 binding .
- Piperidine substitution : Replace the carboxamide group with urea linkers to improve solubility and pharmacokinetics (e.g., compound 33 in ).
- In silico docking : Use molecular dynamics simulations to predict interactions with ATP-binding pockets of target kinases .
Q. What experimental models are suitable for evaluating in vivo efficacy, and how can discrepancies between in vitro and in vivo data be resolved?
- Xenograft models : MV4-11 cell xenografts in mice (e.g., 10 mg/kg daily dosing for 18 days) assess antitumor efficacy .
- Zebrafish assays : Transgenic zebrafish evaluate antiangiogenic effects via VEGFR2 inhibition .
- Data reconciliation : If in vitro potency (e.g., IC50) does not translate to in vivo efficacy, investigate bioavailability using LC-MS/MS plasma profiling or adjust dosing regimens .
Q. What strategies mitigate metabolic instability in piperidine-containing pyrazolo[3,4-d]pyrimidines?
- Cyclization : Replace labile amide bonds with tetrahydropyridinone rings to reduce hydrolysis (e.g., apixaban’s bicyclic scaffold) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the piperidine nitrogen to prolong half-life .
- CYP450 inhibition assays : Screen for interactions using human liver microsomes to identify metabolic hotspots .
Q. How can conflicting data on target selectivity be addressed in kinase inhibitor studies?
- Kinome-wide profiling : Use panels of 400+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
- Western blot validation : Confirm pathway modulation (e.g., phosphorylation status of FLT3/STAT5 in MV4-11 cells) .
- Dose-response curves : Calculate selectivity indices (SI = IC50 off-target / IC50 on-target) to prioritize compounds with SI >100 .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
